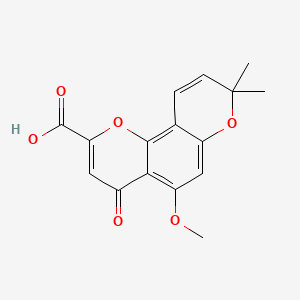

Perforatic acid

描述

Perforatic acid is a chromone derivative first isolated from the roots of Harrisonia perforata (Simaroubaceae), a plant used in traditional medicine for its antipyretic, anti-inflammatory, and anticancer properties . Structurally, it is characterized by a chromone core (benzopyran-4-one) substituted with a carboxylic acid group, methyl, and methoxy substituents. Its molecular formula is C₁₆H₁₄O₆ (MW 302.1 g/mol), confirmed via spectroscopic methods such as ESI-MS, IR, and NMR . Subsequent research identified this compound in other parts of H. perforata, including branches and leaves, often alongside structurally related chromones like peucenin-7-methyl ether and O-methylalloptaeroxylin .

属性

CAS 编号 |

94736-67-1 |

|---|---|

分子式 |

C16H14O6 |

分子量 |

302.28 g/mol |

IUPAC 名称 |

5-methoxy-8,8-dimethyl-4-oxopyrano[2,3-h]chromene-2-carboxylic acid |

InChI |

InChI=1S/C16H14O6/c1-16(2)5-4-8-10(22-16)7-11(20-3)13-9(17)6-12(15(18)19)21-14(8)13/h4-7H,1-3H3,(H,18,19) |

InChI 键 |

CYENPHRRKQQAOP-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |

规范 SMILES |

CC1(C=CC2=C3C(=C(C=C2O1)OC)C(=O)C=C(O3)C(=O)O)C |

同义词 |

5-methoxy-8,8-dimethyl-4-oxo-4H,8H-benzo(1,2-b:3,4-b)dipyran-2-carboxylic acid perforatic acid |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Perforatic acid belongs to the chromone class, which shares a benzopyran-4-one skeleton. Below is a detailed comparison with three closely related compounds isolated from H. perforata: peucenin-7-methyl ether , O-methylalloptaeroxylin , and saikochromone A .

Table 1: Structural and Functional Comparison of Chromones from H. perforata

Key Differences:

Structural Features :

- This compound is unique due to its carboxylic acid group , enhancing polarity and solubility in aqueous solvents compared to methyl ether derivatives like peucenin-7-methyl ether .

- O-Methylalloptaeroxylin contains a prenyl group , which may contribute to its anti-inflammatory activity by modulating lipid-mediated pathways .

Physical Properties :

- This compound’s high melting point (>325°C) suggests greater crystalline stability compared to peucenin-7-methyl ether and O-methylalloptaeroxylin (153–155°C) .

常见问题

Q. What are the standard methodologies for synthesizing perforatic acid in laboratory settings?

Synthesis typically involves controlled oxidation of precursor compounds (e.g., ferulic acid derivatives) under acidic conditions. Key steps include:

Q. How can researchers distinguish this compound from structurally similar phenolic acids (e.g., ferulic acid) during characterization?

Utilize a combination of spectroscopic and chromatographic techniques:

- NMR analysis : Compare chemical shifts for hydroxyl (-OH) and carboxyl (-COOH) groups; this compound exhibits distinct δ 12.1 ppm (COOH) in H-NMR .

- Mass spectrometry : Look for unique fragmentation patterns (e.g., m/z 194 [M-H]⁻ for this compound vs. m/z 193 for ferulic acid) .

- FTIR : Identify carbonyl stretching vibrations (C=O) at 1680–1700 cm⁻¹, which differ between derivatives .

Q. What experimental protocols are recommended for assessing this compound’s stability under varying storage conditions?

Design stability studies using:

- Temperature gradients : Store samples at 4°C, 25°C, and 40°C for 30 days, monitoring degradation via UV-Vis spectroscopy .

- pH dependence : Test stability in buffers (pH 3–9) and quantify decomposition products using LC-MS .

- Light exposure : Conduct photostability tests under UV light (254 nm) to evaluate oxidative breakdown .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Address discrepancies through:

- Meta-analysis : Pool data from multiple studies and apply statistical tools (e.g., random-effects models) to account for variability .

- Dose-response reevaluation : Replicate experiments using standardized concentrations (e.g., 10–100 μM) and cell lines (e.g., HEK293 vs. HepG2) .

- Confounding factor control : Adjust for covariates like solvent type (DMSO vs. ethanol) and incubation time .

Q. What strategies optimize this compound’s bioavailability in pharmacological studies?

Enhance bioavailability via:

- Nanocarrier systems : Use liposomes or polymeric nanoparticles to improve solubility and cellular uptake .

- Prodrug design : Synthesize ester derivatives to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Pharmacokinetic modeling : Apply compartmental models to predict absorption rates and tissue distribution .

Q. How can computational methods predict this compound’s interactions with biological targets (e.g., enzymes, receptors)?

Employ:

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., COX-2, NF-κB) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR models : Develop regression models linking structural descriptors (e.g., logP, polar surface area) to inhibitory activity .

Q. What experimental designs mitigate confounding variables in this compound’s antioxidant assays (e.g., DPPH, FRAP)?

Implement:

- Blind protocols : Randomize sample preparation and analysis to reduce operator bias .

- Internal standards : Include Trolox or ascorbic acid as positive controls in all assays .

- Cross-validation : Compare results across multiple assays (e.g., ORAC vs. ABTS) to confirm consistency .

Methodological Frameworks for Research Design

How to formulate hypothesis-driven research questions on this compound using FINER criteria?

Apply the FINER framework:

- Feasible : Ensure access to purified this compound and analytical instrumentation .

- Interesting : Focus on understudied mechanisms (e.g., epigenetic modulation by this compound) .

- Novel : Investigate synergistic effects with existing therapeutics (e.g., cisplatin in cancer models) .

- Ethical : Adhere to institutional guidelines for in vivo studies .

- Relevant : Align with global health priorities (e.g., antimicrobial resistance) .

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?

Use:

- Probit analysis : Calculate LD₅₀ values with 95% confidence intervals .

- ANOVA with post hoc tests : Compare means across dose groups (e.g., Tukey’s HSD) .

- Survival analysis : Apply Kaplan-Meier curves for time-to-event toxicity endpoints .

Data Management and Reproducibility

Q. How to ensure reproducibility in this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。